

A Technical Guide to the Natural Sources, Abundance, and Extraction of Kajiichigoside F1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Kajiichigoside F1*

Cat. No.: B162209

[Get Quote](#)

Introduction

Kajiichigoside F1 is a naturally occurring oleanane-type triterpenoid saponin with significant therapeutic potential. Its demonstrated pharmacological activities, including antidepressant, neuroprotective, and anti-inflammatory effects, have positioned it as a compound of high interest for researchers in natural product chemistry and drug development.^{[1][2][3]} Structurally, **Kajiichigoside F1** (Molecular Formula: C₃₆H₅₈O₁₀) is an isomer of Rosamultin, a factor that presents unique challenges and considerations in its isolation and purification.^{[2][4]}

This technical guide provides a comprehensive overview of **Kajiichigoside F1**, designed for scientists and development professionals. It moves beyond a simple cataloging of facts to offer a synthesized understanding of the compound's origins in nature, its variable abundance, the biochemical context of its formation, and field-tested methodologies for its high-purity extraction and isolation. The protocols and data presented herein are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Section 1: Principal Natural Sources

Kajiichigoside F1 is predominantly found within the Rosaceae family, a diverse group of plants that includes roses and berries. The compound has been successfully isolated from various genera, with its presence documented in different plant tissues, from roots to fruits. This distribution underscores the importance of precise species and tissue selection for maximizing yield. The primary botanical sources identified to date are summarized below.

Table 1: Key Botanical Sources of **Kajiichigoside F1**

Genus	Species	Common Name	Plant Part(s)	Reference(s)
Rosa	R. roxburghii	Chestnut Rose	Fruits	[1][4]
R. laevigata	Cherokee Rose	Root	[2][5][6]	
Rubus	R. crataegifolius	Korean Raspberry	Leaves, Fruits	[7]
R. coreanus	Black Raspberry	Unripe Fruits	[7]	
R. chingii	Chinese Raspberry	Fruits	[8][9]	
R. imperialis	Not Specified	[10]		
Potentilla	P. anserina	Silverweed	Subterranean Root	[2]

Note: In some literature, particularly concerning the Rubus genus, **Kajiichigoside F1** is referred to by its synonym, Niga-ichigoside F1.[7][8][10]

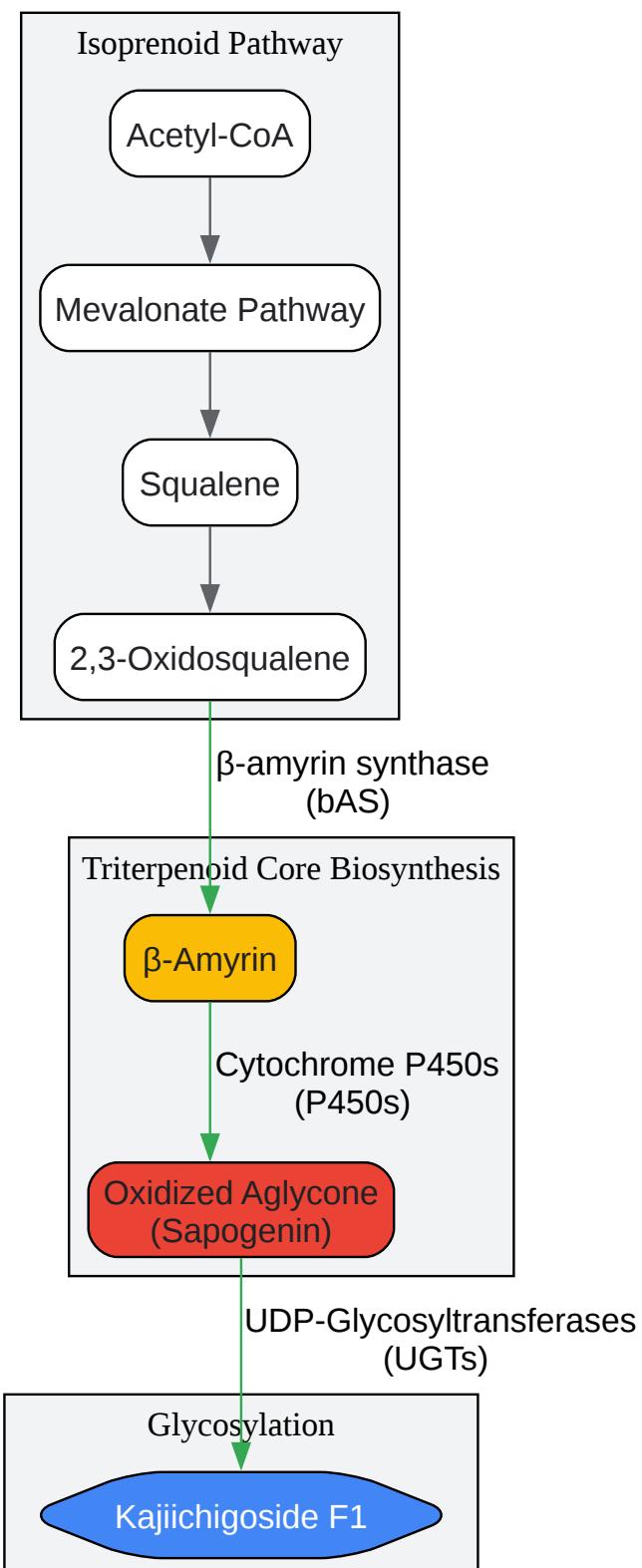
Section 2: Abundance in Natural Sources

The concentration of **Kajiichigoside F1** varies significantly between species and even within the same plant, influenced by factors such as the specific tissue, developmental stage (e.g., fruit ripeness), and geographical location. For researchers aiming to establish a reliable supply chain for this compound, understanding these variations is critical. The leaves of Rubus crataegifolius have been identified as a particularly rich source, demonstrating the potential of non-fruit tissues as viable raw materials.[7]

Table 2: Comparative Abundance of **Kajiichigoside F1**

Species	Plant Part	Condition	Abundance (mg/g dry weight)	Reference(s)
Rubus crataegifolius	Leaves	-	23.4	[7]
Rubus crataegifolius	Ripe Fruits	Reddish	20.5	[7]
Rosa roxburghii	Fruits	-	> 0.17	[1]
Rubus coreanus	Unripe Fruits	-	Higher than ripe fruits	[7]
Rubus coreanus	Ripe Fruits	Black	Lower than unripe fruits	[7]

Insight into Abundance Variability: The data reveals a crucial principle for optimizing yield: the ideal harvest time depends on the specific species. For Rubus coreanus, the concentration of **Kajiichigoside F1** is higher in unripe fruits, whereas for reddish-fruited species like R. crataegifolius, the content in ripe fruits remains high.[7] This suggests that the biosynthetic or metabolic processes involving the saponin differ across closely related species.


Section 3: Biosynthetic Context

Kajiichigoside F1 is a product of the complex isoprenoid pathway in plants.[1] Understanding its biogenesis provides a rationale for its presence in certain species and opens avenues for future metabolic engineering. The synthesis is a multi-stage process involving numerous enzymes.

- **Skeleton Formation:** The journey begins with the cyclization of 2,3-oxidosqualene. In oleanane-type saponins, this reaction is catalyzed by the enzyme β -amyrin synthase (bAS) to form the foundational pentacyclic triterpenoid skeleton, β -amyrin.[1][2]
- **Oxidative Modification:** The β -amyrin backbone then undergoes a series of precise oxidative modifications. These reactions are primarily mediated by Cytochrome P450

monooxygenases (P450s), which introduce hydroxyl (-OH) and carboxyl (-COOH) groups at specific carbon positions on the skeleton, creating the sapogenin aglycone.[2][5]

- Glycosylation: The final stage is glycosylation, where UDP-glycosyltransferases (UGTs) attach sugar moieties to the sapogenin.[2][4] This step is critical as it significantly enhances the molecule's solubility and modulates its biological activity.

[Click to download full resolution via product page](#)

General workflow for **Kajiichigoside F1** isolation.

Protocol 4.1: Optimized Ultrasonic-Assisted Extraction (UAE) from *Rosa laevigata* Root

This protocol is based on an optimized method that demonstrated superior yield. [5] The causality behind its effectiveness lies in the physical phenomenon of acoustic cavitation, where high-frequency sound waves create and collapse microbubbles in the solvent. This process disrupts plant cell walls, enhancing solvent penetration and accelerating the mass transfer of the target compound into the solvent, leading to higher efficiency and shorter extraction times compared to traditional methods.

Step-by-Step Methodology:

- Material Preparation: Air-dry the roots of *Rosa laevigata* and grind them into a coarse powder.
- Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution.
- Extraction:
 - Combine the powdered root material with the 80% ethanol solvent at a solid-to-liquid ratio of 1:25 (g/mL).
 - Place the mixture in an ultrasonic bath or use a probe-type sonicator.
 - Perform the extraction for 80 minutes at a controlled temperature.
 - Separate the extract from the solid residue by filtration.

- Repeated Extraction: Repeat the extraction process on the solid residue two more times (for a total of three cycles) using fresh solvent each time to ensure exhaustive extraction.
- Concentration: Pool the extracts from all three cycles and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 4.2: Reflux Extraction from *Rosa roxburghii* Fruits

This is a classic thermal extraction method. [1] Its efficacy is based on maintaining the solvent at its boiling point for an extended period, which increases the solubility and diffusion rate of the saponin from the plant matrix. While potentially more energy-intensive than UAE, it is a robust and widely accessible technique.

Step-by-Step Methodology:

- Material Preparation: Dry and powder the fruits of *Rosa roxburghii*.
- Extraction:
 - Place the powdered fruit material (e.g., 150 kg) in a large-scale extraction vessel.
 - Add 95% aqueous ethanol to cover the material sufficiently for reflux.
 - Heat the mixture to reflux and maintain for a specified period (e.g., 2-3 hours).
 - Allow the mixture to cool and filter to separate the extract.
- Concentration: Concentrate the ethanolic extract under vacuum to yield the crude extract (e.g., 11.7 kg).

Self-Validating Purification System

Following crude extraction, a multi-step chromatographic purification is required. This process is self-validating because each step fractionates the mixture based on different physicochemical properties (e.g., polarity, size), and the purity of the target fraction is analytically confirmed (e.g., by HPLC, LC-MS) before proceeding to the next, orthogonal separation step.

- Initial Fractionation (Silica Gel Column Chromatography):
 - The crude extract is adsorbed onto silica gel and loaded onto a large silica gel column.
 - Elute the column with a gradient of dichloromethane and methanol, starting from a low polarity (e.g., 20:1) and gradually increasing the methanol concentration (e.g., to 10:1, and finally 0:1). [1] * Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing **Kajiichigoside F1**.
- Intermediate Purification (Macroporous Resin):
 - For further purification and removal of pigments and highly polar impurities, the **Kajiichigoside F1**-rich fractions can be passed through a D101 macroporous resin column. [5]3. High-Purity Isolation (Reversed-Phase Chromatography):
 - The final step involves preparative reversed-phase chromatography (e.g., using a C18 column). [5] * This separates **Kajiichigoside F1** from its isomer, Rosamultin, and other closely related compounds, yielding the final product with a purity often exceeding 99%.

Conclusion and Future Outlook

Kajiichigoside F1 is a valuable triterpenoid saponin with a well-defined set of natural sources within the Rosaceae family. This guide has established that the leaves of *Rubus crataegifolius* represent one of the most abundant sources, while optimized ultrasonic-assisted extraction from the roots of *Rosa laevigata* provides a highly efficient recovery method. [5][7] The provided protocols, grounded in authoritative literature, offer a reliable foundation for laboratory- and pilot-scale production.

Future research should focus on several key areas. Firstly, a broader screening of other *Rubus* and *Rosa* species could uncover even more potent sources. Secondly, elucidating the specific P450 and UGT enzymes involved in the **Kajiichigoside F1** biosynthetic pathway could enable its heterologous production in microbial or plant-based systems, offering a scalable and sustainable alternative to extraction from wild or cultivated plants. Finally, the development of greener extraction techniques using solvents like supercritical CO₂ or deep eutectic solvents could reduce the environmental impact of production.

References

- The antidepressant effects of kaji-ichigoside F1 via activating PPAR-γ/CX3CR1/Nrf2 signaling and suppressing NF-κB/NLRP3 signaling pathways. PubMed Central.
- Chemical structure of Kaji-ichigoside F1 and Rosamultin. (a) Chemical... ResearchGate.
- Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury. PubMed Central.
- Chemical structural formula of **kajiichigoside F1** and rosamultin. ResearchGate.
- The Isolation and Structures of Kaji-Ichigoside F1 and Rosamultin. Journal of Integrative Plant Biology.
- Biosynthesis of triterpenoid saponins in plants. PubMed.
- Natural product Kaji-ichigoside F1 exhibits rapid antidepressant effect via activating the AMPA-BDNF-mTOR pathway and inhibiting the NMDAR-CaMKIIα pathway. PubMed.
- Quantitative determination of the triterpenoids and total tannin in Korean Rubus species by HPLC. ResearchGate.
- Effects of various extraction techniques on the concentrations of **kajiichigoside F1** and rosamultin in the root of R. laevigata (n = 3). ResearchGate.
- Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology. PubMed Central.
- Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science.
- Proposed biosynthetic pathways of oleanane-type triterpenoid saponins... ResearchGate.
- Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology. Frontiers in Pharmacology.
- Cytogenotoxic screening of the natural compound niga-ichigoside F1 from Rubus imperialis (Rosaceae). PubMed.
- Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 3. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. multisite.itb.ac.id [multisite.itb.ac.id]
- 6. Frontiers | Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rare ginsenoside Ia synthesized from F1 by cloning and overexpression of the UDP-glycosyltransferase gene from *Bacillus subtilis*: synthesis, characterization, and in vitro melanogenesis inhibition activity in BL6B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Natural Sources, Abundance, and Extraction of Kajiichigoside F1]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162209#natural-sources-and-abundance-of-kajiichigoside-f1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com